Cas no 2172567-20-1 (3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic acid)

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic acid
- EN300-1580428
- 2172567-20-1
- 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-propylacetamido}propanoic acid
-
- Inchi: 1S/C26H27N3O5S/c1-2-12-29(13-11-24(31)32)23(30)14-17-16-35-25(27-17)28-26(33)34-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16,22H,2,11-15H2,1H3,(H,31,32)(H,27,28,33)
- InChI Key: UTYKJNCEIQPFMD-UHFFFAOYSA-N
- SMILES: S1C=C(CC(N(CCC(=O)O)CCC)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 493.16714214g/mol
- Monoisotopic Mass: 493.16714214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 731
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 137Ų
- XLogP3: 3.8
3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1580428-0.1g |
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-propylacetamido}propanoic acid |
2172567-20-1 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1580428-1.0g |
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-propylacetamido}propanoic acid |
2172567-20-1 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1580428-0.05g |
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-propylacetamido}propanoic acid |
2172567-20-1 | 0.05g |
$2829.0 | 2023-05-23 | ||
Enamine | EN300-1580428-10000mg |
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-propylacetamido}propanoic acid |
2172567-20-1 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1580428-1000mg |
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-propylacetamido}propanoic acid |
2172567-20-1 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1580428-0.25g |
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-propylacetamido}propanoic acid |
2172567-20-1 | 0.25g |
$3099.0 | 2023-05-23 | ||
Enamine | EN300-1580428-2.5g |
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-propylacetamido}propanoic acid |
2172567-20-1 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1580428-100mg |
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-propylacetamido}propanoic acid |
2172567-20-1 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1580428-5.0g |
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-propylacetamido}propanoic acid |
2172567-20-1 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1580428-10.0g |
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-N-propylacetamido}propanoic acid |
2172567-20-1 | 10g |
$14487.0 | 2023-05-23 |
3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic acid Related Literature
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
Additional information on 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic acid
Introduction to 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic Acid (CAS No. 2172567-20-1)
3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic acid, identified by its CAS number 2172567-20-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The intricate structure of this molecule, characterized by its fluorenylmethoxycarbonyl moiety and thiazole ring system, contributes to its unique chemical properties and potential therapeutic applications.
The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, renowned for its stability and ease of removal under mild acidic conditions. In the context of 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic acid, this group is strategically positioned to modulate the reactivity and solubility of the molecule. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of these structural features makes this compound a compelling candidate for further investigation in drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The thiazole scaffold, in particular, has been extensively studied due to its ability to interact with various biological targets. For instance, studies have demonstrated that thiazole derivatives can inhibit enzymes involved in cancer cell proliferation and angiogenesis. The incorporation of the fluorenylmethoxycarbonyl group into the molecular framework not only enhances the stability of the compound but also allows for selective modifications during synthetic processes. This flexibility is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the drug candidate.
The N-terminal propylacetamido group in 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic acid adds another layer of complexity to its structure. This moiety can influence the compound's solubility, permeability, and metabolic stability, all of which are critical factors in drug development. Additionally, the presence of an amino group adjacent to the thiazole ring provides a potential site for further functionalization, enabling researchers to tailor the molecule's properties for specific applications.
In the realm of drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic acid make it an attractive target for computational studies aimed at understanding its interactions with biological targets. By leveraging advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into the compound's binding affinity and mechanism of action.
Experimental validation plays a pivotal role in confirming the hypotheses generated through computational studies. In vitro assays are commonly employed to assess the biological activity of novel compounds. For instance, cell-based assays can be used to evaluate the cytotoxicity and efficacy of 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic acid against cancer cell lines. Additionally, enzyme inhibition assays can provide valuable information about its interaction with specific enzymes relevant to disease pathways.
The synthesis of complex organic molecules like 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-y N-propylacetamido}propanoic acid requires meticulous planning and expertise in organic synthesis. Advanced synthetic methodologies must be employed to construct the intricate molecular framework while maintaining high yields and purity. Techniques such as multi-step synthesis, protection-deprotection strategies, and catalytic transformations are essential in achieving this goal.
The pharmaceutical industry continually seeks innovative approaches to improve drug development processes. The use of novel compounds like 3-{2--{((9H-fluoren--9-ylmethoxycarbonyl) amino) -1 , 3 -thiazol -4 - y l -N -prop y lacetamid o }propanoic acid represents a significant step forward in this endeavor. By exploring new chemical entities with unique structural features and biological activities, researchers can uncover potential treatments for various diseases that remain challenging to address with existing therapies.
The future prospects for 3-{2--{((9H-fluoren--9-ylmethoxycarbonyl) amino) -1 , 3 -thiazol -4 - y l -N -prop y lacetamid o }propanoic acid are promising as it continues to be investigated in preclinical studies aimed at evaluating its safety and efficacy. As more data becomes available, this compound may pave the way for new therapeutic strategies across multiple therapeutic areas, including oncology, neurology, and inflammation-related disorders.
2172567-20-1 (3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-propylacetamido}propanoic acid) Related Products
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)




